Phenacyl 2-chloro-5-nitrobenzoate
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Overview
Description
Phenacyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.7 g/mol. It is a derivative of benzoic acid and contains both phenacyl and nitro functional groups, making it a versatile compound in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the nitration of 2-chlorobenzoic acid to obtain 2-chloro-5-nitrobenzoic acid, followed by esterification with phenacyl bromide. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenacyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: 2-chloro-5-aminobenzoate.
Oxidation: 2-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Phenacyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenacyl 2-chloro-5-nitrobenzoate involves its interaction with nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The phenacyl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenacyl 2-chlorobenzoate
- Phenacyl 4-nitrobenzoate
- 2-chloro-5-nitrobenzoic acid
Uniqueness
Phenacyl 2-chloro-5-nitrobenzoate is unique due to the presence of both phenacyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds .
Properties
IUPAC Name |
phenacyl 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-13-7-6-11(17(20)21)8-12(13)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVATEIAGYVWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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